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Introduction:

PI-103 is a potent and cell-permeable small molecule inhibitor that targets the phosphoinositide

3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2][3] It

exhibits multi-targeted inhibition of class I PI3K isoforms (p110α, p110β, p110δ, and p110γ)

and both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[1][4] This dual

inhibitory activity makes PI-103 a valuable tool for investigating the roles of the

PI3K/AKT/mTOR pathway in various cellular processes, including cell proliferation, survival,

and apoptosis.[5][6] This document provides detailed application notes and protocols for the

effective use of PI-103 in cell culture experiments.
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Target IC50 (nM) - Source 1 IC50 (nM) - Source 2

p110α 2[4] 8[1]

p110β 3[4] 88[1]

p110δ 3[4] 48[1]

p110γ 15[4] 150[1]

mTORC1 Not specified 20[1]

mTORC2 Not specified 83[1]

DNA-PK 23[4] 2[1]

Table 2: Effective Concentrations of PI-103 in Various
Cell Lines and Assays
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Cell Line Assay Type
Effective
Concentrati
on

Incubation
Time

Observed
Effect

Reference

UCH-1
Apoptosis

Assay
0.1-10 μM 24 h

Induces

apoptosis
[4]

UCH-1

Growth

Inhibition

Assay

0.01-10 μM 6 days

Inhibits

proliferation

dose-

dependently

[4]

U87MG
Cell Death

(LDH assay)
0.5 μM 24 h

Quantified

cell death
[4]

U87MG

Inhibition of

Akt

Phosphorylati

on

0.05-0.1 μM 24 h

Inhibition of

Akt

phosphorylati

on

[7]

A549
Antiproliferati

ve Activity
0.18 μM 4 days

Reduction in

cell viability
[1]

A549
Cytotoxicity

(MTT assay)
4 μM 48 h Cytotoxicity [1]

Caco-2
Antiproliferati

ve Activity
0.8 μM 48 h

Antiproliferati

ve activity
[1]

H460
Growth

Inhibition
0.5 μM 72 h

~60%

inhibition of

growth

[8]

Huh7

Inhibition of

EGF-

stimulated

proliferation

2 μM 48 h
56%

inhibition
[9]

Leukemic cell

lines

(MOLM14,

Proliferation 1 μM Not specified Blocked cell

proliferation

[2]
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OCI-AML3,

MV4-11)

MCF7

(BRCA1-

mutant)

Inhibition of

Akt

Phosphorylati

on

1 μM 24 h

Abolished

phosphorylati

on of AKT

and GSK3β

[10]

Dalton's

Lymphoma

Ascites (DLA)

cells

Inhibition of

H2O2-

induced AKT

phosphorylati

on

10 μM
6 h pre-

treatment

Significantly

decreased

phosphorylati

on of AKT

[11]

Experimental Protocols
Protocol 1: Preparation of PI-103 Stock Solution

Reconstitution: PI-103 is typically supplied as a solid. To prepare a stock solution, dissolve

the compound in fresh, anhydrous DMSO. A common stock concentration is 10 mM. For

example, to make a 10 mM stock solution from 1 mg of PI-103 (Molecular Weight: 348.36

g/mol ), add 28.7 μL of DMSO.

Solubility: The solubility of PI-103 in DMSO is greater than 10 mM.[8] To ensure complete

dissolution, you can warm the tube at 37°C for 10 minutes and/or sonicate for a short period.

[8]

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw

cycles. Store the stock solution at -20°C for several months.[8]

Protocol 2: General Cell Treatment with PI-103
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability

assays, 6-well plates for protein analysis) at a density that will ensure they are in the

exponential growth phase at the time of treatment. Allow the cells to adhere overnight.

Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the PI-103
stock solution. Prepare the desired final concentrations by diluting the stock solution in
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complete cell culture medium. It is crucial to ensure that the final concentration of DMSO in

the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Treatment: Remove the existing medium from the cells and replace it with the medium

containing the desired concentration of PI-103. Include a vehicle control (medium with the

same concentration of DMSO as the highest PI-103 concentration) in your experimental

setup.

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under

standard cell culture conditions (37°C, 5% CO2).

Downstream Analysis: Following incubation, proceed with the planned downstream assays,

such as cell viability assays, apoptosis assays, or protein extraction for Western blot

analysis.

Protocol 3: Cell Viability/Proliferation Assay (MTT Assay)
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100

μL of complete medium and allow them to attach overnight.

Treatment: Treat the cells with a range of PI-103 concentrations (e.g., 0.01 to 10 μM) and a

vehicle control as described in Protocol 2.

Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).

MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4

hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

Solubilization: Carefully remove the medium and add 100 μL of DMSO or a solubilization

buffer to each well to dissolve the formazan crystals.[11] Mix gently by pipetting or shaking.

Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

cells.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1684136?utm_src=pdf-body
https://www.benchchem.com/product/b1684136?utm_src=pdf-body
https://www.benchchem.com/product/b1684136?utm_src=pdf-body
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0160686
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 4: Western Blot Analysis of PI3K/AKT/mTOR
Pathway Inhibition

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with PI-103 at the desired

concentrations (e.g., 0.1, 0.5, 1 μM) for a specified time (e.g., 2, 6, or 24 hours).

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis

buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a standard

protein assay (e.g., BCA assay).

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-

polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies against phosphorylated and total forms of

key pathway proteins (e.g., p-AKT (Ser473), total AKT, p-S6 (Ser235/236), total S6, p-4E-

BP1 (Thr37/46), total 4E-BP1) overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again and visualize the protein bands using an enhanced

chemiluminescence (ECL) detection system.

Analysis: Quantify the band intensities to determine the effect of PI-103 on the

phosphorylation status of the target proteins relative to the total protein levels and the vehicle

control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.medchemexpress.com/pi-103.html
https://www.apexbt.com/pi-103-hydrochloride.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4975451/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4975451/
https://www.selleckchem.com/products/PI-103.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2442829/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2442829/
https://pubmed.ncbi.nlm.nih.gov/18548104/
https://pubmed.ncbi.nlm.nih.gov/18548104/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2925230/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2925230/
https://www.apexbt.com/pi-103.html
https://ar.iiarjournals.org/content/30/12/4951
https://ar.iiarjournals.org/content/30/12/4951
https://www.researchgate.net/figure/PI-103-a-PI3K-mTOR-inhibitor-reduces-activated-phospho-AKT-and-its-downstream-targets_fig8_236249815
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0160686
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0160686
https://www.benchchem.com/product/b1684136#effective-concentration-of-pi-103-in-cell-culture
https://www.benchchem.com/product/b1684136#effective-concentration-of-pi-103-in-cell-culture
https://www.benchchem.com/product/b1684136#effective-concentration-of-pi-103-in-cell-culture
https://www.benchchem.com/product/b1684136#effective-concentration-of-pi-103-in-cell-culture
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1684136?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

